5-Bromo-1,2,4-triazole-3-carbonitrile

Beschreibung

Chemical Identity, Nomenclature, and Classification

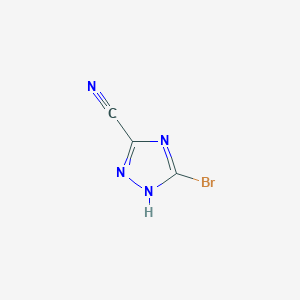

This compound exists as a crystalline heterocyclic compound with the molecular formula C₃HBrN₄ and a molecular weight of 172.97 grams per mole. The compound carries the Chemical Abstracts Service registry number 1427475-12-4 and bears the MDL number MFCD23381102. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 5-bromo-1H-1,2,4-triazole-3-carbonitrile. The structure incorporates a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4, with a bromine substituent at position 5 and a carbonitrile group at position 3.

The canonical Simplified Molecular Input Line Entry System representation for the compound is C(#N)C1=NNC(=N1)Br, which clearly depicts the connectivity pattern within the triazole ring system. The InChI string InChI=1S/C3HBrN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) provides a complete description of the molecular structure and its tautomeric possibilities. This compound belongs to the broader classification of halogenated nitrogen heterocycles, specifically categorized within the triazole family of compounds that exhibit unique electronic properties due to the combination of multiple nitrogen atoms and halogen substitution.

The molecular architecture displays significant structural features that influence its chemical behavior. The presence of the electron-withdrawing carbonitrile group at position 3 creates an asymmetric charge distribution within the ring system, while the bromine atom at position 5 serves as both an electron-withdrawing group and a potential leaving group for substitution reactions. These structural characteristics position the compound as a versatile synthetic intermediate with applications spanning multiple areas of organic synthesis and medicinal chemistry.

Historical Context of Brominated Triazole Chemistry

The development of brominated triazole chemistry traces its origins to the foundational work of Bladin in 1885, who first synthesized and characterized triazole derivatives, establishing the nomenclature for the carbon-nitrogen ring system. The early synthesis methods primarily involved the reaction of formamide with formylhydrazine, although these initial procedures yielded relatively low amounts of the desired triazole products. Subsequently, researchers discovered that the condensation of formamide with hydrazine sulfate provided improved yields of 1,2,4-triazole, laying the groundwork for future developments in triazole chemistry.

The introduction of halogen substituents, particularly bromine, into triazole structures emerged as a significant advancement in the field during the mid-twentieth century. Brominated triazoles gained prominence due to their enhanced reactivity and their utility as synthetic intermediates for further chemical transformations. The development of bromine-lithium exchange reactions in triazole systems, as demonstrated in studies involving 4,5-dibromo-1H-1,2,3-triazole derivatives, established important precedents for the selective functionalization of brominated triazole compounds.

Research into carbonitrile-substituted triazoles developed alongside advances in cyanation chemistry and the recognition of nitrile groups as valuable functional handles in organic synthesis. The combination of bromine and carbonitrile substituents within a single triazole framework represents a relatively recent development in the field, driven by the need for multifunctional building blocks in pharmaceutical and agrochemical research. This combination offers unique synthetic opportunities due to the complementary reactivity patterns of the bromine substituent and the carbonitrile group.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position in contemporary heterocyclic chemistry research due to its dual functionality and versatile reactivity profile. The compound serves as a crucial building block for the synthesis of more complex molecular architectures, particularly in the development of pharmaceutically relevant compounds and agrochemical agents. Recent research has highlighted the importance of triazole derivatives in drug discovery programs, with numerous triazole-containing compounds advancing through clinical development phases.

The significance of this compound extends beyond its role as a synthetic intermediate. Research has demonstrated that triazole-based structures exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties. The presence of both bromine and carbonitrile substituents in this compound provides opportunities for fine-tuning these biological activities through systematic structural modifications.

Contemporary synthetic methodologies have embraced the use of brominated triazole derivatives as key intermediates in cross-coupling reactions, cycloaddition processes, and metal-catalyzed transformations. The electron-withdrawing nature of both the bromine and carbonitrile substituents creates a highly electrophilic triazole ring system that readily participates in nucleophilic addition and substitution reactions. This reactivity profile makes the compound particularly valuable in the construction of complex heterocyclic systems and in the development of novel synthetic methodologies.

Position in the Broader Triazole Chemistry Field

Within the broader landscape of triazole chemistry, this compound represents a specialized class of compounds that bridges the gap between fundamental heterocyclic chemistry and applied pharmaceutical research. The 1,2,4-triazole isomer, in particular, has gained significant attention due to its prevalence in clinically approved medications and its favorable pharmacological properties compared to other nitrogen heterocycles.

The field of triazole chemistry encompasses two primary structural isomers: 1,2,3-triazoles and 1,2,4-triazoles, each exhibiting distinct chemical and biological properties. While 1,2,3-triazoles are commonly accessed through copper-catalyzed azide-alkyne cycloaddition reactions, 1,2,4-triazoles typically require different synthetic approaches, including cyclization reactions involving hydrazine derivatives and nitrile-containing precursors. The 1,2,4-triazole framework present in this compound offers advantages in terms of metabolic stability and bioavailability, making it particularly attractive for pharmaceutical applications.

Modern triazole chemistry has evolved to encompass sophisticated synthetic strategies that allow for precise control over substitution patterns and functional group incorporation. The development of metal-free synthesis methods, microwave-assisted reactions, and green chemistry approaches has expanded the accessibility of complex triazole derivatives. This compound benefits from these methodological advances, as its synthesis can be accomplished through multiple complementary approaches that emphasize efficiency and selectivity.

Comparison with Related Bromo-triazole Compounds

A systematic comparison of this compound with related brominated triazole compounds reveals distinct structural and functional differences that influence their respective applications and properties. The family of bromo-triazole compounds includes numerous structural variants, each characterized by different substitution patterns and functional group combinations.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₃HBrN₄ | 172.97 | 1427475-12-4 | Carbonitrile at position 3, bromine at position 5 |

| 3-Bromo-1H-1,2,4-triazole | C₂H₂BrN₃ | 147.96 | 7343-33-1 | Single bromine substituent at position 3 |

| 5-Bromo-1-methyl-1H-1,2,4-triazole | C₃H₄BrN₃ | 161.99 | 16681-72-4 | Methyl group at N-1, bromine at position 5 |

| 3-Bromo-5-nitro-1H-1,2,4-triazole | C₂HBrN₄O₂ | 192.96 | 24807-56-5 | Nitro group at position 5, bromine at position 3 |

| 5-Bromo-4-methyl-1H-1,2,3-triazole | C₃H₄BrN₃ | 161.99 | 805315-83-7 | Different triazole isomer with methyl substitution |

The presence of the carbonitrile group in this compound distinguishes it from simpler brominated triazoles such as 3-Bromo-1H-1,2,4-triazole. The carbonitrile functionality introduces additional synthetic possibilities, including potential transformations to carboxylic acids, amides, and other nitrogen-containing functional groups. This extended reactivity profile makes the carbonitrile-substituted compound particularly valuable as a versatile synthetic intermediate.

Comparative analysis with nitro-substituted analogs, such as 5-bromo-3-nitro-1H-1,2,4-triazole, reveals important differences in electronic properties and reactivity patterns. While the nitro group provides strong electron-withdrawing character similar to the carbonitrile group, the synthetic transformations available to each functional group differ significantly. The nitro group can be reduced to amino functionality or displaced under specific conditions, whereas the carbonitrile group offers routes to carboxyl derivatives and participates in cycloaddition reactions.

Eigenschaften

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWSMKDRNSIONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Hydrazine and Formamidine Derivatives

A classical approach involves the reaction of hydrazine derivatives with formamidine salts or equivalents under reflux conditions in suitable solvents (e.g., n-butanol). For example, the synthesis of 1,2,4-triazole-3-formic acid derivatives uses oxalanilide hydrazine and formamidine acetate heated at about 145 °C for several hours to afford the triazole ring system with high yields (above 90%). This method establishes the core triazole structure, which can be further functionalized.

Halogenation to Introduce Bromine at the 5-Position

Selective bromination at the 5-position of the 1,2,4-triazole ring is typically achieved by electrophilic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions. The presence of electron-withdrawing groups like the nitrile at the 3-position can direct the bromination to the 5-position due to electronic effects.

Introduction of the Carbonitrile Group

The nitrile group at the 3-position can be introduced either by:

- Cyclization of nitrile-containing precursors (e.g., amidines derived from nitriles),

- Post-cyclization functional group transformations, such as substitution or cyanation reactions on halogenated triazoles.

Specific Preparation Methodologies for 5-Bromo-1,2,4-triazole-3-carbonitrile

While direct protocols for this compound are scarce, the following method, inferred from related patents and literature on 1,2,4-triazole derivatives, is applicable:

Stepwise Synthesis Outline

Example Procedure (Hypothetical Based on Similar Compounds)

- Cyclization: Mix oxalanilide hydrazine (0.2 mol) and formamidine acetate (0.24 mol) in 700 mL n-butanol; reflux at 145 °C for 3-4 hours until completion.

- Isolation: Cool to 10 °C, filter, and dry to obtain 1,2,4-triazole intermediate.

- Bromination: Dissolve intermediate in an appropriate solvent (e.g., dichloromethane), add NBS slowly at 0-5 °C, stir until reaction completion monitored by TLC.

- Cyanation: React brominated triazole with a cyanide source (e.g., CuCN) under suitable conditions to substitute or introduce the nitrile group.

Analytical Data and Reaction Yields

Research Findings and Mechanistic Insights

- The cyclization step is generally acid or base-catalyzed and proceeds via nucleophilic attack of hydrazine nitrogen on formamidine carbon, followed by ring closure.

- Bromination is regioselective due to the electronic influence of the nitrile group, favoring substitution at the 5-position.

- Cyanation often proceeds via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation, requiring careful control to avoid side reactions.

- Use of phase transfer catalysts and nonionic surfactants can enhance yields and selectivity in hydrolysis and substitution steps.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of hydrazine + formamidine | Oxalanilide hydrazine, formamidine acetate | Reflux in n-butanol, 145 °C | High yield, straightforward | Requires careful temperature control |

| Electrophilic bromination | NBS or Br2 | 0-5 °C in organic solvent | Regioselective bromination | Sensitive to reaction time and temperature |

| Cyanation | CuCN or other cyanide sources | Elevated temperature, inert atmosphere | Efficient nitrile introduction | Toxic reagents, requires careful handling |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted triazoles.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-1,2,4-triazole-3-carbonitrile is recognized for its potential in drug development due to its biological activities:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties. Research indicates that triazole derivatives can inhibit fungal cytochrome P450 enzymes critical for ergosterol biosynthesis, making them effective antifungal agents like Fluconazole .

- Anticancer Potential: Studies have shown that compounds within the triazole family can exhibit anticancer activities by targeting specific cellular pathways. For instance, their ability to inhibit certain kinases involved in tumor growth has been documented.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal cytochrome P450 enzymes | |

| Anticancer | Targeting kinases involved in cell proliferation |

Agrochemicals

The compound is also explored for its applications in agriculture:

- Pesticide Development: this compound is investigated as a potential building block for novel pesticides due to its biological activity against various pests and pathogens .

Table 2: Agrochemical Applications

| Application Type | Description | Reference |

|---|---|---|

| Pesticides | Development of new compounds targeting specific pests |

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate:

- Reactivity: The presence of the bromine atom and cyano group allows for various nucleophilic substitution reactions and cycloaddition reactions. This makes it an ideal precursor for synthesizing more complex structures .

Table 3: Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted derivatives | Various triazole derivatives |

| Cycloaddition | Forms complex structures with alkenes or alkynes | New heterocyclic compounds |

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Antifungal Studies: A study demonstrated that derivatives of this compound effectively inhibited the growth of Candida species by disrupting ergosterol biosynthesis pathways. This underscores its potential as a scaffold for new antifungal agents.

- Synthesis of Novel Compounds: Researchers have successfully synthesized new derivatives from this compound that exhibit enhanced biological activities compared to existing drugs. These derivatives showed improved potency against resistant strains of bacteria and fungi .

Wirkmechanismus

The mechanism of action of 5-Bromo-1,2,4-triazole-3-carbonitrile involves its interaction with biological targets, such as enzymes and receptors. The bromine atom and the triazole ring play crucial roles in binding to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

The following table compares 5-bromo-1,2,4-triazole-3-carbonitrile with structurally related brominated triazoles and derivatives:

Key Observations:

The cyano group at C3 increases dipole moments and hydrogen-bond acceptor capacity (PSA ≈ 65 Ų), influencing solubility and crystallinity .

Biological Activity: Brominated triazoles, such as 5-bromo-1,4-dihydropyridines, demonstrate cytotoxic activity (e.g., IC₅₀ = 32–43 nM against cancer cell lines) .

Synthetic Utility: The amino derivative (5-amino-1H-1,2,4-triazole-3-carbonitrile) is a precursor for tricyclic energetic materials, highlighting the role of substituents in directing reactivity . Methylation (e.g., 5-bromo-1-methyl-1H-1,2,4-triazole) increases LogP, improving membrane permeability in drug design .

Biologische Aktivität

5-Bromo-1,2,4-triazole-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C3HBrN4

- Molecular Weight : 173.03 g/mol

- CAS Number : 1427475-12-4

The compound belongs to the class of triazoles, which are known for their broad range of biological activities due to their ability to interact with various biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites. This interaction alters enzyme activity and can significantly impact metabolic pathways .

- Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may activate or inhibit pathways involved in cell proliferation and apoptosis .

Pharmacological Activities

The pharmacological profile of this compound includes:

- Antifungal Activity : Research indicates that triazole derivatives have potent antifungal properties. The compound has shown effectiveness against various fungal strains, potentially outperforming standard antifungal agents .

- Antibacterial Properties : Studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest significant potential as an antibacterial agent .

- Anticancer Potential : The compound's ability to modulate cellular signaling pathways may also position it as a candidate for anticancer therapies. Preliminary studies suggest it could inhibit cancer cell proliferation .

Antifungal Activity

A study conducted on various triazole derivatives highlighted that this compound demonstrated MIC values comparable to established antifungal treatments against Candida albicans and Aspergillus fumigatus. The compound's structure was crucial for its antifungal efficacy, with specific substituents enhancing its activity .

Antibacterial Efficacy

Research evaluating the antibacterial properties of the compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. In vitro tests indicated that the compound's MIC values ranged from 5 µg/mL to 20 µg/mL against these pathogens, showcasing its potential as a therapeutic agent against resistant strains .

Data Table: Biological Activities of this compound

Q & A

(Basic) What synthetic routes are recommended for preparing 5-Bromo-1,2,4-triazole-3-carbonitrile, and how can reaction conditions be optimized?

Answer:

A common approach involves halogenation of triazole precursors using brominating agents like under controlled conditions. For example, regioselective bromination at the 5-position can be achieved by optimizing solvent polarity (e.g., dimethylformamide or acetonitrile) and temperature (60–80°C). Catalytic Lewis acids (e.g., ) may enhance reaction efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>85%) and purity (>95%). Monitor reaction progress using TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

(Advanced) How can researchers resolve contradictions in 1H^1\text{H}1H-NMR spectral data when characterizing brominated triazole derivatives?

Answer:

Contradictions often arise from tautomerism or solvent-dependent shifts. For this compound, ensure spectra are recorded in deuterated DMSO to stabilize tautomers. Compare experimental shifts with computational predictions (DFT at B3LYP/6-311+G(d,p)) to assign peaks accurately. For example, the triazole proton typically appears at δ 8.9–9.1 ppm, while nitrile groups lack protons but can be confirmed via IR (C≡N stretch ~2200 cm⁻¹) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

(Basic) What safety protocols are critical when handling this compound?

Answer:

- Personal Protection: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area away from oxidizers .

- Emergency Measures: For skin contact, wash immediately with water (≥15 minutes). In case of ingestion, seek medical attention and provide SDS documentation .

(Advanced) What strategies minimize byproduct formation during halogenation of triazole precursors?

Answer:

- Regioselective Control: Use steric directing groups (e.g., methyl at position 1) to block undesired bromination sites.

- Catalysis: Employ or to enhance selectivity and reduce di-brominated byproducts.

- Low-Temperature Quenching: Terminate reactions at 70–80% conversion to prevent over-bromination. Purify via recrystallization (ethanol/water) to isolate the target compound .

(Basic) Which analytical techniques confirm the purity and structure of this compound?

Answer:

- HPLC: Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; retention time ~6.2 minutes.

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 28.6%, N: 33.3%).

- Spectroscopy: IR (C≡N: 2200 cm⁻¹, C-Br: 550 cm⁻¹), -NMR (δ 8.9–9.1 ppm for triazole-H) .

(Basic) What storage conditions ensure long-term stability of this compound?

Answer:

Store in amber glass vials under inert atmosphere (argon or nitrogen) to prevent hydrolysis. Maintain temperature at 2–8°C and humidity <30% to avoid decomposition. Regularly check for discoloration (yellowing indicates degradation) .

(Advanced) How can regioselective bromination of the triazole ring be achieved experimentally?

Answer:

- Directed Metalation: Use a lithiating agent (e.g., LDA) at -78°C to deprotonate the triazole, followed by quenching with .

- Protecting Groups: Temporarily protect the nitrile group with trimethylsilyl chloride to direct bromination to the 5-position.

- Solvent Effects: Polar aprotic solvents (DMF) favor electrophilic bromination at electron-rich positions .

(Basic) How should waste containing brominated triazoles be disposed of responsibly?

Answer:

Neutralize with 10% sodium bicarbonate before disposal. Collect in halogenated waste containers and incinerate at >1000°C with scrubbers to prevent emissions. Avoid aqueous discharge due to aquatic toxicity (EC50 <1 mg/L for Daphnia magna) .

(Advanced) What role does computational chemistry play in predicting reactivity of brominated triazoles?

Answer:

DFT calculations (e.g., Gaussian 16) predict reaction pathways for cross-coupling reactions. Fukui indices identify nucleophilic/electrophilic sites; the 5-bromo position shows high values (~0.15), making it reactive in Suzuki-Miyaura couplings. Transition-state modeling (IRC) optimizes catalyst selection (e.g., Pd(PPh₃)₄) .

(Advanced) How can intermediates in multi-step syntheses involving this compound be characterized effectively?

Answer:

- In-situ Monitoring: Use LC-MS to track intermediates without isolation.

- X-ray Crystallography: Resolve ambiguous structures (e.g., regioisomers) via single-crystal analysis. For example, a monoclinic space group with unit cell parameters confirms molecular conformation .

- 2D NMR: HSQC and HMBC correlate triazole protons with adjacent carbons, resolving substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.